4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one is a heterocyclic compound with a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of aniline derivatives with cyclic ketones, followed by cyclization and reduction steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinazolinone analogs.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the quinazolinone core, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.
Benzodiazepines: These compounds have a similar bicyclic structure and are known for their sedative and anxiolytic properties.
Isoquinolines: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various medicinal applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C14H18N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2,(H2,15,16,17) |
InChI Key |
IYGIWPPZOISUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.